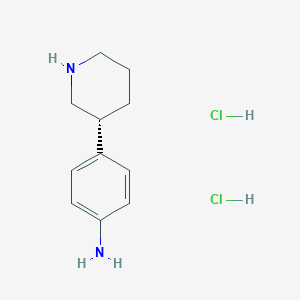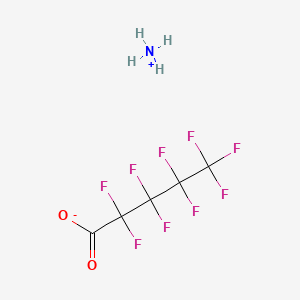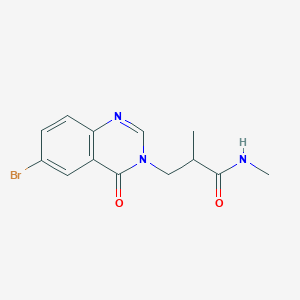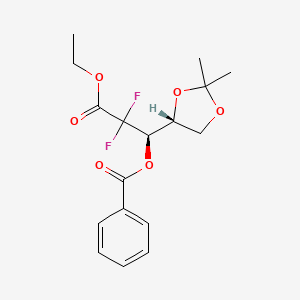![molecular formula C13H8ClNO B12847277 4-Chloro-2-phenylbenzo[d]oxazole](/img/structure/B12847277.png)
4-Chloro-2-phenylbenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-phenylbenzo[d]oxazole is a heterocyclic compound featuring a benzoxazole core substituted with a chlorine atom at the 4-position and a phenyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-phenylbenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with 4-chlorobenzoyl chloride under acidic conditions to form the intermediate, which then undergoes cyclization to yield the target compound. The reaction is usually carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2-phenylbenzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The benzoxazole ring can be subjected to oxidation or reduction reactions, although these are less common due to the stability of the aromatic system.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: May use oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Coupling Reactions: Often employ palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products: The major products of these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of dyes and pigments due to its stable aromatic structure.
Mecanismo De Acción
The mechanism by which 4-Chloro-2-phenylbenzo[d]oxazole exerts its effects is primarily through interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.
Comparación Con Compuestos Similares
2-Phenylbenzo[d]oxazole: Lacks the chlorine substituent, which can affect its reactivity and biological activity.
4-Methyl-2-phenylbenzo[d]oxazole: Substituted with a methyl group instead of chlorine, leading to different chemical properties.
4-Bromo-2-phenylbenzo[d]oxazole:
Uniqueness: The presence of the chlorine atom in 4-Chloro-2-phenylbenzo[d]oxazole imparts unique reactivity, particularly in substitution reactions, making it a valuable intermediate in the synthesis of various biologically active compounds.
Propiedades
Fórmula molecular |
C13H8ClNO |
|---|---|
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
4-chloro-2-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C13H8ClNO/c14-10-7-4-8-11-12(10)15-13(16-11)9-5-2-1-3-6-9/h1-8H |
Clave InChI |
CQHBSBYICUPARG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847269.png)
![tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate](/img/structure/B12847270.png)

![1-{5-[4-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12847282.png)

